molecular formula C24H24F2N2O B4306249 5-TERT-BUTYL-1-(3-FLUOROPHENYL)-3-[(3-FLUOROPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE

5-TERT-BUTYL-1-(3-FLUOROPHENYL)-3-[(3-FLUOROPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE

Cat. No.: B4306249
M. Wt: 394.5 g/mol
InChI Key: JZDDHRHZCCAERQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-TERT-BUTYL-1-(3-FLUOROPHENYL)-3-[(3-FLUOROPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-TERT-BUTYL-1-(3-FLUOROPHENYL)-3-[(3-FLUOROPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other cyclization methods.

    Introduction of Substituents: The tert-butyl and fluorophenyl groups can be introduced through various substitution reactions.

    Amidation: The amino group is introduced through amidation reactions, often using amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Solvent Selection: Choosing appropriate solvents to improve solubility and reaction efficiency.

    Purification: Employing techniques such as crystallization, distillation, and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

5-TERT-BUTYL-1-(3-FLUOROPHENYL)-3-[(3-FLUOROPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of substituents with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-TERT-BUTYL-1-(3-FLUOROPHENYL)-3-[(3-FLUOROPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzyme activity.

    Receptors: Binding to receptors and modulating their function.

    Pathways: Affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar indole cores but different substituents.

    Fluorophenyl Compounds: Molecules containing fluorophenyl groups with varying biological activities.

Properties

IUPAC Name

5-tert-butyl-3-(3-fluoroanilino)-1-(3-fluorophenyl)-5,6-dihydro-4H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F2N2O/c1-24(2,3)15-10-11-21-20(12-15)22(27-18-8-4-6-16(25)13-18)23(29)28(21)19-9-5-7-17(26)14-19/h4-9,11,13-15,27H,10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDDHRHZCCAERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC=C2C(=C(C(=O)N2C3=CC(=CC=C3)F)NC4=CC(=CC=C4)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-TERT-BUTYL-1-(3-FLUOROPHENYL)-3-[(3-FLUOROPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE
Reactant of Route 2
Reactant of Route 2
5-TERT-BUTYL-1-(3-FLUOROPHENYL)-3-[(3-FLUOROPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE
Reactant of Route 3
5-TERT-BUTYL-1-(3-FLUOROPHENYL)-3-[(3-FLUOROPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE
Reactant of Route 4
5-TERT-BUTYL-1-(3-FLUOROPHENYL)-3-[(3-FLUOROPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE
Reactant of Route 5
5-TERT-BUTYL-1-(3-FLUOROPHENYL)-3-[(3-FLUOROPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE
Reactant of Route 6
5-TERT-BUTYL-1-(3-FLUOROPHENYL)-3-[(3-FLUOROPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE

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